![molecular formula C8H10Se B14727983 Benzene, [(methylseleno)methyl]- CAS No. 5925-78-0](/img/structure/B14727983.png)
Benzene, [(methylseleno)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(methylseleno)methyl]- is an organic compound that features a benzene ring substituted with a [(methylseleno)methyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(methylseleno)methyl]- typically involves the introduction of a [(methylseleno)methyl] group to a benzene ring. One common method is through the reaction of benzyl chloride with sodium methylselenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{NaSeCH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SeCH}_3 + \text{NaCl} ]
Industrial Production Methods: Industrial production of Benzene, [(methylseleno)methyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: Benzene, [(methylseleno)methyl]- can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxide back to the selenide form.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed:
Oxidation: Selenoxide (C₆H₅CH₂Se(O)CH₃) or selenone (C₆H₅CH₂Se(O₂)CH₃).
Reduction: Regeneration of the selenide form (C₆H₅CH₂SeCH₃).
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, [(methylseleno)methyl]- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways involving selenium.
Medicine: Explored for its potential use in cancer therapy due to selenium’s role in apoptosis and cell cycle regulation.
Industry: Utilized in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzene, [(methylseleno)methyl]- involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense. The compound can also interact with thiol groups in proteins, affecting their function and activity. These interactions can modulate various cellular pathways, including those involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
- Benzyl selenide (C₆H₅CH₂SeH)
- Phenyl selenide (C₆H₅SeH)
- Methyl selenide (CH₃SeH)
Comparison: Benzene, [(methylseleno)methyl]- is unique due to the presence of both a benzene ring and a [(methylseleno)methyl] group, which imparts distinct chemical properties. Compared to benzyl selenide, it has an additional methyl group attached to the selenium atom, which can influence its reactivity and biological activity. Phenyl selenide and methyl selenide lack the benzene ring or the [(methylseleno)methyl] group, respectively, making Benzene, [(methylseleno)methyl]- more versatile in certain applications.
Properties
CAS No. |
5925-78-0 |
|---|---|
Molecular Formula |
C8H10Se |
Molecular Weight |
185.14 g/mol |
IUPAC Name |
methylselanylmethylbenzene |
InChI |
InChI=1S/C8H10Se/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
HBOLIXMCOJOFIK-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


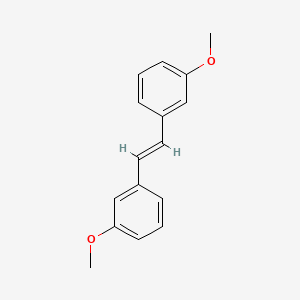
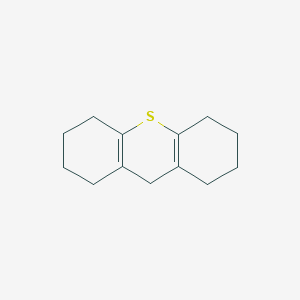
![2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol](/img/structure/B14727907.png)
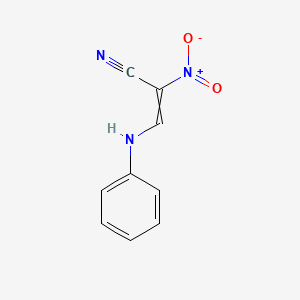
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid](/img/structure/B14727925.png)

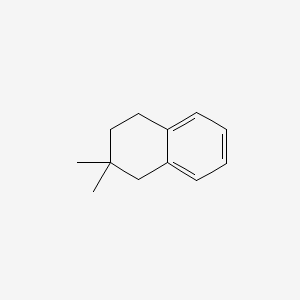
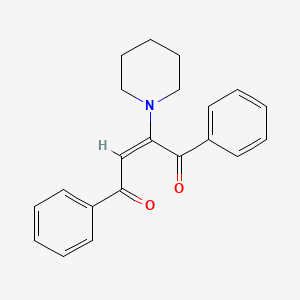
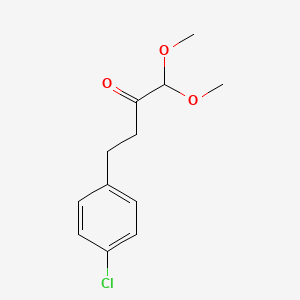
![3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione](/img/structure/B14727950.png)

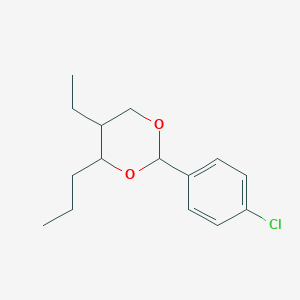
![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)
